molecular formula C11H12BrN B8237649 5-(2-Bromophenyl)pentanenitrile

5-(2-Bromophenyl)pentanenitrile

Cat. No.: B8237649
M. Wt: 238.12 g/mol
InChI Key: DVNNXWIWXQZREF-UHFFFAOYSA-N
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Description

5-(2-Bromophenyl)pentanenitrile is an aromatic nitrile compound characterized by a pentanenitrile chain (five-carbon backbone terminating in a nitrile group) substituted with a 2-bromophenyl group at the first carbon. The bromine atom at the ortho position of the phenyl ring introduces steric hindrance and electron-withdrawing effects, which influence reactivity and intermolecular interactions.

Properties

IUPAC Name

5-(2-bromophenyl)pentanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrN/c12-11-8-4-3-7-10(11)6-2-1-5-9-13/h3-4,7-8H,1-2,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVNNXWIWXQZREF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCCCC#N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Bromophenyl)pentanenitrile typically involves the reaction of 2-bromobenzyl chloride with pentanenitrile in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: 5-(2-Bromophenyl)pentanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Primary amines.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

5-(2-Bromophenyl)pentanenitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(2-Bromophenyl)pentanenitrile involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and nitrile group play crucial roles in binding to active sites, thereby modulating the activity of the target molecule. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Halogen-Substituted Phenylpentanenitriles

Key Compounds :

  • 5-(4-Bromo-3-fluoro-phenoxy)pentanenitrile (CAS: 1443354-74-2): Features a phenoxy group with bromo (para) and fluoro (meta) substituents on the phenyl ring .
  • 5-[18F]fluoro-(2R,3S)-2,3-bis(4-hydroxyphenyl)pentanenitrile : A fluorinated radioligand with hydroxyphenyl groups for estrogen receptor beta (ERβ) selectivity .
Compound Substituents/Modifications Key Properties/Applications References
5-(2-Bromophenyl)pentanenitrile Ortho-bromophenyl on C1 of pentanenitrile Hypothetical: Synthetic intermediate, potential pharmacological scaffold N/A
5-(4-Bromo-3-fluoro-phenoxy)pentanenitrile Phenoxy group with Br (C4) and F (C3) High purity (97%), lab-scale synthesis
5-[18F]fluoro-(2R,3S)-bis(4-hydroxyphenyl)pentanenitrile 18F, bis(4-hydroxyphenyl) ERβ-selective PET imaging agent, in vivo stability

Comparison :

  • Electronic Effects: The ortho-bromine in the target compound increases steric hindrance compared to para-substituted analogs like 5-(4-Bromo-3-fluoro-phenoxy)pentanenitrile. This may reduce binding affinity in receptor-targeted applications but enhance stability in synthetic intermediates.
  • Biological Activity : Fluorinated analogs (e.g., ERβ radioligand) demonstrate that hydroxyphenyl groups and fluorine enhance receptor specificity and pharmacokinetics .

Plant-Derived Nitriles

Key Compounds :

  • 5-(Methylthio)pentanenitrile (4MTB-CN) and 5-(methylsulfinyl)pentanenitrile (4MSOB-CN): Hydrolysis products of glucosinolates in Brassica oleracea .
Compound Substituents Key Properties/Applications References
4MTB-CN Methylthio (C5) Plant defense metabolite, formed via myrosinase activity
4MSOB-CN Methylsulfinyl (C5) Antioxidant properties, insect deterrent

Comparison :

  • Synthesis : Plant nitriles are biosynthesized enzymatically, whereas bromophenyl nitriles require synthetic halogenation steps.

Supramolecular and Pharmacological Analogs

Key Compounds :

  • 5-(1H-1,2,3-Triazol-1-yl)pentanenitrile (TAPN) : Used in supramolecular polymers for host-guest interactions .
  • MM36 : Multidrug resistance (MDR) modulator with dimethoxyphenyl and anthracene groups .
Compound Substituents/Modifications Key Properties/Applications References
TAPN Triazole group at C5 Molecular recognition in polymers
MM36 Dimethoxyphenyl, anthracene MDR inhibition in cancer cells

Comparison :

  • Structural Complexity : MM36’s bulky substituents enhance MDR modulation but complicate synthesis, whereas this compound’s simpler structure offers versatility in derivatization.

Halogenated Nicotinonitriles

Key Compounds :

  • 6-(5-Bromobenzofuran-2-yl)-2-(methylthio)nicotinonitrile: Brominated benzofuran-nitrile hybrid .

Comparison :

  • Electronic Effects : The benzofuran ring in this compound introduces conjugation, altering electronic properties compared to the phenyl group in this compound.
  • Bioactivity : Bromine in both compounds may enhance binding to hydrophobic enzyme pockets, but the benzofuran system could improve metabolic stability.

Research Findings and Trends

  • Receptor Targeting : Fluorinated and hydroxyphenyl-substituted nitriles exhibit high ERβ selectivity due to hydrogen-bonding interactions . Bromine’s steric effects may limit receptor compatibility but improve substrate specificity in catalysis.
  • Agrochemical Potential: Plant-derived nitriles like 4MTB-CN highlight the role of nitriles in defense mechanisms, suggesting bromophenyl analogs could be engineered as eco-friendly pesticides.
  • Material Science : TAPN demonstrates nitriles’ utility in supramolecular assembly, a domain where bromophenyl nitriles remain underexplored .

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